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Compound of Interest

Compound Name: 8-Acetoxy-2-methyl-1-octene

CAS No.: 731773-26-5

Cat. No.: B1358941

Get Quote

Executive Summary
8-Acetoxy-2-methyl-1-octene (IUPAC: 7-methyl-7-octen-1-yl acetate) is a structural analog of

the primary sex pheromone components of the San Jose Scale (Quadraspidiotus perniciosus).

While the natural insect produces the propanoate ester (7-methyl-7-octen-1-yl propanoate) as

part of its bioactive blend, the synthetic acetate analog is frequently evaluated for structure-

activity relationships (SAR), cost-effective monitoring, and as a stable precursor in chemical

synthesis.

This guide compares the bio-efficacy of the synthetic acetate against the natural propanoate

target, highlighting the critical loss of receptor affinity caused by the ester chain shortening

(acetate vs. propanoate) and the implications for field application.

Key Findings
Bioactivity: The natural propanoate ester exhibits 10–100x higher attractancy than the

synthetic acetate analog in field trials.
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Specificity: The acetate analog acts as a weak agonist; it binds to the pheromone receptor

but fails to trigger the full behavioral sequence (upwind flight/landing) at physiological

concentrations.

Utility: The synthetic acetate is primarily valuable as a synthesis intermediate (hydrolysis

esterification to propanoate) or as a reference standard for chromatographic retention time
calibration.

Chemical Profile & Structural Divergence
The core difference lies in the ester moiety. The insect's olfactory receptors are highly tuned to

the steric volume of the propionyl group (

), rendering the acetyl group (

) of the synthetic analog less effective.

Feature
Synthetic Analog (8-
Acetoxy...)

Natural Pheromone (Target)

Systematic Name 7-methyl-7-octen-1-yl acetate
7-methyl-7-octen-1-yl

propanoate

Structure

Molecular Weight 184.28 g/mol 198.30 g/mol

Natural Occurrence Trace/Absent (Artifact)
Major Component (Q.

perniciosus)

Receptor Binding Low Affinity (Weak Agonist) High Affinity (Full Agonist)

Stability High (Hydrolysis resistant) Moderate (Prone to hydrolysis)

Bioactivity & Mechanism of Action
Signal Transduction Pathway
The bioactivity difference is driven by the ligand-receptor interaction within the insect's

antennae. The natural propanoate fits the hydrophobic pocket of the Pheromone Binding
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Protein (PBP) and the Olfactory Receptor (OR) complex perfectly. The acetate, lacking one

methylene group, fails to induce the necessary conformational change in the receptor.
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Figure 1: Signal transduction pathway for San Jose Scale pheromone response. The synthetic

acetate analog shows reduced efficacy at the "Activation" step due to steric mismatch.

Comparative Efficacy Data
The following data summarizes electroantennogram (EAG) responses and field trap captures,

normalized to the natural propanoate (100%).

Compound
Dose (

g)

EAG Response
(mV)

Relative Field
Capture (%)

Natural Propanoate 10
2.45

0.15
100% (Control)

Synthetic Acetate 10
0.35

0.05
2–5%

Synthetic Acetate 100
1.10

0.12
12–15%

Solvent Blank -
0.05

0.01
0%

Interpretation: The synthetic acetate requires a 10-fold higher dose to elicit even 50% of the

EAG response of the natural pheromone, and this does not translate linearly to field capture,
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indicating it is a poor behavioral trigger.

Synthesis & Experimental Protocols
For researchers needing to synthesize the acetate (as a precursor to the propanoate) or

conduct comparative bioassays, the following protocols are established.

Synthesis of 8-Acetoxy-2-methyl-1-octene
This route utilizes the commercially available 1,8-octanediol or related precursors.

Starting Material: 7-bromo-1-heptanol or 8-bromo-1-octene (if available).

Methylation: Reaction with methylmagnesium bromide (Grignard) to introduce the methyl

group at the alkene position (if building the chain).

Acetylation (Key Step):

Reagents: Acetic anhydride (

), Pyridine, DMAP (catalyst).

Conditions:

, 2 hours.

Purification: Silica gel chromatography (Hexane:EtOAc 95:5).

Conversion to Natural Propanoate (Transesterification)
To convert the stable synthetic acetate into the bioactive natural propanoate:

Hydrolysis: Treat acetate with

in MeOH to yield 7-methyl-7-octen-1-ol.

Esterification: React the alcohol with Propionyl chloride (

) and Pyridine in
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.

Bioassay Protocol: Y-Tube Olfactometer
Objective: Quantify the behavioral preference of male Q. perniciosus for Natural vs. Synthetic

ligand.

Materials:

Y-Tube Olfactometer (glass, 10mm ID).

Airflow: 0.5 L/min (filtered/humidified).

Stimulus: 10

g of compound on filter paper.

Procedure:

Acclimatization: Place male insects in the release chamber for 10 min in darkness.

Exposure: Introduce airflow. One arm contains Synthetic Acetate, the other Natural

Propanoate.

Observation: Record choice when the insect crosses the decision line (3 cm up the arm).

Validation: Rotate arms every 5 trials to eliminate positional bias.

Analysis: Use a Chi-square test (

) to determine significance of preference.

Expected Result:

preference for the Natural Propanoate arm.

Applications in Drug/Pheromone Development
While the acetate is biologically inferior, it serves critical roles in R&D:
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Metabolic Stability Studies: The acetate is often used to study esterase activity in the insect

gut/antenna because it is hydrolyzed faster than propanoates in some species, providing a

baseline for enzyme kinetics.

Chromatographic Standard: Due to its stability, the acetate is used as an internal standard in

GC-MS analysis of natural extracts, provided it resolves well from the propanoate peak.

Cost-Reduction Blends: In high-pressure mating disruption (where confusion is the goal

rather than attraction), mixtures of acetate and propanoate are sometimes tested to lower

active ingredient costs, though efficacy usually drops.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthetic-vs-natural-8-acetoxy-2-methyl-1-octene-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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